Cyclobutyl 4-methylphenyl ketone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclobutyl-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-5-7-11(8-6-9)12(13)10-3-2-4-10/h5-8,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMXFDVNBWUEOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311780 | |
| Record name | Cyclobutyl(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53342-39-5 | |
| Record name | 53342-39-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobutyl(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cyclobutyl 4 Methylphenyl Ketone and Its Structural Analogs
Direct Synthesis Strategies
Direct synthesis methods provide a straightforward approach to the target molecule, often involving the formation of the key carbon-carbon bond between the cyclobutyl and aryl moieties in a single step.
Friedel-Crafts Acylation Approaches with Superacid Catalysis
A primary and well-established method for the synthesis of aryl ketones is the Friedel-Crafts acylation. scribd.comchemguide.co.uk In the case of cyclobutyl 4-methylphenyl ketone, this involves the reaction of toluene (B28343) with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). scribd.comchemguide.co.uk The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from the acyl chloride and Lewis acid, attacks the electron-rich toluene ring. scribd.com The methyl group on the toluene ring is an ortho-, para-director; however, in acylation reactions, the substitution occurs almost exclusively at the 4-position. chemguide.co.uklibretexts.org
The use of superacids, which are acids with an acidity greater than that of 100% sulfuric acid, can also catalyze Friedel-Crafts reactions. youtube.comnih.gov These potent catalysts can activate even weak electrophiles and can be used in catalytic amounts, offering potential advantages over stoichiometric Lewis acids. nih.govrsc.org
Cyclobutanone (B123998) and Aryl Halide Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer another direct route to aryl cyclobutyl ketones. One such approach involves the coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl halides. organic-chemistry.orgnih.gov This method utilizes a palladium catalyst, often in combination with a phosphine (B1218219) ligand and a base, to facilitate the formation of the aryl-cyclobutyl bond. organic-chemistry.org The reaction proceeds through the formation of a metal carbene, followed by migratory insertion and subsequent elimination steps. organic-chemistry.org This strategy has been shown to be effective for a range of aryl bromides with various functional groups. organic-chemistry.org
Indirect Synthetic Pathways through Precursor Functionalization
Indirect methods involve the synthesis of a precursor molecule which is then chemically modified to yield the desired cyclobutyl aryl ketone. These pathways can offer greater flexibility and access to more complex or specifically substituted analogs.
Acyl Addition to Alkenes via Acyl Radicals from Ketoxime Esters
An innovative indirect approach involves the generation of acyl radicals from acyl oxime esters and their subsequent addition to alkenes. nih.govresearchgate.net This photoredox-catalyzed method allows for the construction of cyclobutyl ketone derivatives through a radical acylation/cyclization process. nih.gov The reaction is initiated by the reduction of the acyl oxime ester, leading to the formation of an acyl radical via C-C bond cleavage. nih.gov This radical can then add to an alkene, such as styrene (B11656), to form an intermediate that undergoes further reactions to yield the cyclobutanone structure. nih.gov
Norrish-Yang Cyclization and Palladium-Catalyzed C-C Cleavage/Functionalization of Aryl Cyclobutyl Ketones
A powerful strategy for the functionalization of existing aryl cyclobutyl ketones involves a two-step sequence of a Norrish-Yang cyclization followed by a palladium-catalyzed C-C bond cleavage and functionalization. nih.govbohrium.comdocumentsdelivered.com This method allows for the introduction of a wide range of functional groups at the γ-position of the cyclobutane (B1203170) ring with high stereocontrol. nih.gov
The Norrish-Yang reaction is a photochemical process where an excited ketone undergoes intramolecular hydrogen abstraction from the γ-position, leading to the formation of a 1,4-biradical. nih.govchem-station.com This biradical can then cyclize to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govbohrium.comdocumentsdelivered.com
Following the cyclization, a ligand-enabled palladium catalyst is used to cleave a C-C bond in the strained bicyclic intermediate, allowing for the introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups. nih.govbohrium.comdocumentsdelivered.com This palladium-catalyzed step is crucial for the regioselective functionalization of the cyclobutane ring. nih.govrsc.orgchemrxiv.org
A key advantage of the Norrish-Yang/palladium-catalyzed functionalization sequence is its ability to produce cis-γ-functionalized cyclobutyl ketones with high stereospecificity. nih.govbohrium.comresearchgate.net The stereochemistry of the final product is controlled during the palladium-catalyzed C-C cleavage and functionalization step. nih.gov This method provides a reliable route to 1,3-disubstituted cyclobutanes, which are valuable building blocks in medicinal chemistry. nih.govbohrium.comresearchgate.net The reaction has been shown to be compatible with a variety of substituted iodobenzene (B50100) coupling partners, leading to the corresponding cis-γ-arylated products in good to excellent yields. nih.gov
Data Tables
Table 1: Overview of Synthetic Methodologies
| Methodology | Key Reagents | Advantages | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | Cyclobutanecarbonyl chloride, Toluene, Lewis Acid (e.g., AlCl₃) | Direct, well-established | scribd.com, chemguide.co.uk |
| Cyclobutanone/Aryl Halide Coupling | Cyclobutanone N-sulfonylhydrazone, Aryl halide, Palladium catalyst | Direct, good functional group tolerance | organic-chemistry.org, nih.gov |
| Acyl Radical Addition | Acyl oxime ester, Alkene, Photoredox catalyst | Indirect, mild conditions | nih.gov, researchgate.net |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Toluene |
| Cyclobutanecarbonyl chloride |
| Aluminum chloride |
| N-sulfonylhydrazone |
| Aryl halide |
| Aryl bromide |
| Acyl oxime ester |
| Styrene |
| Bicyclo[1.1.1]pentan-2-ol |
Elaboration of γ-Arylated Cyclobutane Products
A significant advancement in the synthesis of functionalized cyclobutanes involves the direct functionalization of C-H bonds. One such strategy is the palladium-catalyzed γ-arylation of tert-cyclobutanols, which provides access to γ-arylated ketones. acs.org This method relies on the cleavage of a C-C bond within the cyclobutane ring, driven by the relief of ring strain.
In a related two-step approach, readily available aryl-cyclobutyl ketones can be converted to cis-1,3-difunctionalized cyclobutanes. nih.gov This procedure first involves a Norrish-Yang cyclization, promoted by UV light, to generate aryl bicyclo[1.1.1]pentan-2-ol intermediates. These intermediates then undergo a stereospecific C–C bond functionalization catalyzed by Pd(II) with various coupling partners, including aryl iodides. nih.gov This methodology allows for the introduction of an aryl group at the γ-position relative to the ketone, providing a versatile route to compounds like cis-γ-arylated cyclobutyl aryl ketones. The benzoyl group can then be further modified, highlighting the synthetic utility of this approach. nih.gov
The scope of this transformation is demonstrated by the successful coupling of various substituted iodobenzene partners, leading to the corresponding products in good to excellent yields. nih.gov
Divergent Synthesis Approaches Utilizing Bicyclo[1.1.0]butane Ketones
Bicyclo[1.1.0]butanes (BCBs), highly strained hydrocarbons, have emerged as versatile building blocks in organic synthesis. d-nb.inforesearchgate.net Their inherent ring strain allows for a variety of transformations, leading to diverse molecular architectures, including functionalized cyclobutanes. d-nb.inforesearchgate.net Divergent synthesis strategies, where different reaction conditions or catalysts lead to distinct products from the same starting materials, are particularly powerful in this context. d-nb.infoacs.org
Lewis Acid-Catalyzed Cycloaddition Reactions (e.g., 2+2+3 pathways)
Lewis acid catalysis plays a pivotal role in activating BCBs towards cycloaddition reactions. chemrxiv.org For instance, the reaction of BCB ketones with triazinanes, catalyzed by B(C₆F₅)₃, proceeds through a stepwise (2+2+3) cycloaddition to yield 2,4-diazabicyclo[4.1.1]octanes. chemrxiv.orgchemrxiv.org This transformation highlights the ability of Lewis acids to mediate complex cycloadditions by activating the BCB substrate. chemrxiv.org Mechanistic studies suggest that the reaction pathway is distinct from a (4+3) cycloaddition, underscoring the nuanced reactivity of BCB ketones under Lewis acidic conditions. chemrxiv.orgchemrxiv.org
Similarly, Lewis acid-catalyzed formal (3+2)-cycloadditions of BCBs with various partners like ketenes and quinones have been developed to construct highly substituted bicyclic systems. researchgate.netresearchgate.netnih.gov For example, Sc(OTf)₃ has been effectively used as a catalyst in these transformations. researchgate.net These cycloaddition strategies provide efficient routes to complex scaffolds that can serve as precursors to functionalized cyclobutane derivatives. researchgate.netnih.gov
Ring-Opening Processes of Cycloadducts to Generate Functionalized Cyclobutane Scaffolds
The cycloadducts derived from BCB ketones can undergo subsequent ring-opening reactions to furnish functionalized cyclobutane structures. A notable example is the acidic treatment of 2,4-diazabicyclo[4.1.1]octanes, formed from the cycloaddition of BCB ketones and triazinanes. chemrxiv.orgchemrxiv.org This treatment efficiently cleaves the aminal moiety, leading to the formation of cis-cyclobutyl diamines, which are of significant interest in medicinal chemistry. chemrxiv.orgchemrxiv.org This "cycloaddition/ring-opening" sequence can be performed in a stepwise or one-pot manner, offering a flexible and efficient route to these valuable building blocks. chemrxiv.orgchemrxiv.org
Furthermore, the direct ring-opening of cyclobutenes, which can be derived from BCBs, represents another avenue to functionalized cyclobutanes. nih.govnih.gov For example, the ring-opening of cyclobutenes can be promoted by photoredox catalysis to produce γ,δ-unsaturated ketones. rsc.org Strong Lewis acids like SnCl₄ and BiBr₃ can also directly induce the ring-opening of monosubstituted BCB ketones to yield halogenated cyclobutane derivatives. researchgate.net
Advanced and Stereoselective Synthetic Considerations
Achieving high levels of stereocontrol is a critical challenge in the synthesis of complex molecules. For cyclobutyl ketone derivatives, which often contain multiple stereocenters, the development of stereoselective methods is of paramount importance.
Strategies for Diastereocontrolled Synthesis of Cyclobutyl Ketone Derivatives
The diastereoselective synthesis of cyclobutanes can be achieved through various strategies, including sequential C-H arylation and ring-expansion methods. nih.gov For instance, a strategy for the diastereo- and enantioselective introduction of four different substituents onto a cyclobutane ring has been developed, relying on a sequence of transition metal-catalyzed reactions. nih.gov
A photo-enabled divergent cyclization of BCBs has also been reported to produce highly functionalized cyclobutanes with high diastereospecificity. d-nb.info The reaction outcome can be controlled by the solvent system, leading to either bicyclic products or decorated cyclobutanes. d-nb.info This method highlights the potential to control diastereoselectivity by tuning reaction parameters.
The synthesis of cis-1,3-difunctionalized cyclobutanes from aryl-cyclobutyl ketones via a Norrish-Yang cyclization and subsequent Pd(II)-catalyzed functionalization also proceeds with high stereospecificity. nih.gov
Lewis Acid Catalysis in Cyclobutyl Ketone Synthesis
Lewis acid catalysis is a powerful tool for controlling reactivity and selectivity in the synthesis of cyclobutyl ketones and their derivatives. researchgate.netrsc.org Chiral Lewis acids, in particular, have been employed to achieve high levels of enantioselectivity. researchgate.netacs.org
For example, a chiral oxazaoborolidinium ion catalyst has been used for the asymmetric synthesis of α-silyloxycyclobutanones from α-silyloxyacroleins and diazoesters. researchgate.net This method proceeds via a tandem cyclopropanation/semi-pinacol rearrangement to afford products with high enantiomeric and diastereomeric ratios. researchgate.net
In the context of BCB chemistry, chiral Lewis acids, such as a combination of Sc(OTf)₃ with a chiral PyBox ligand, can facilitate regio-, enantio-, and diastereoselective polar cycloadditions of BCBs with α,β-unsaturated ketones. acs.org This approach provides access to enantioenriched bicyclo[2.1.1]hexane derivatives, which are valuable precursors for chiral cyclobutane synthesis. acs.org The choice of Lewis acid catalyst can be crucial in directing the reaction towards a specific pathway, as demonstrated in the divergent synthesis of cyclobutyl amines where different Lewis acids (B(C₆F₅)₃ vs. In(OTf)₃) lead to different product classes. chemrxiv.orgchemrxiv.org
Table of Research Findings on Synthetic Methodologies
| Methodology | Starting Materials | Reagents/Catalyst | Product Type | Key Features |
| γ-Arylation of tert-Cyclobutanols | tert-Cyclobutanols, Aryl bromides | Palladium catalyst | γ-Arylated ketones | C-C bond cleavage acs.org |
| Norrish-Yang/Pd-Catalysis | Aryl-cyclobutyl ketones, Aryl iodides | UV light, Pd(II) catalyst | cis-1,3-Difunctionalized cyclobutanes | Stereospecific, two-step process nih.gov |
| Lewis Acid-Catalyzed Cycloaddition | Bicyclo[1.1.0]butane ketones, Triazinanes | B(C₆F₅)₃ | 2,4-Diazabicyclo[4.1.1]octanes | Stepwise (2+2+3) pathway chemrxiv.orgchemrxiv.org |
| Ring-Opening of Cycloadducts | 2,4-Diazabicyclo[4.1.1]octanes | Acid | cis-Cyclobutyl diamines | "Cycloaddition/ring-opening" strategy chemrxiv.orgchemrxiv.org |
| Asymmetric Cyclobutanone Synthesis | α-Silyloxyacroleins, Diazoesters | Chiral oxazaoborolidinium ion | α-Silyloxycyclobutanones | High enantio- and diastereoselectivity researchgate.net |
| Asymmetric Cycloaddition of BCBs | Bicyclo[1.1.0]butanes, α,β-Unsaturated ketones | Sc(OTf)₃, Chiral PyBox ligand | Chiral bicyclo[2.1.1]hexanes | Catalyst-controlled divergent synthesis acs.org |
Photocatalytic Approaches to Cyclobutyl Ketone Derivatives
Photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis, offering novel pathways for the construction of complex molecular architectures under mild conditions. In the context of cyclobutyl ketone derivatives, photocatalytic methods have been primarily explored for the synthesis of the cyclobutane core through [2+2] cycloadditions and for the functionalization of pre-existing cyclobutyl ketone scaffolds. These approaches often utilize visible light as an energy source, minimizing the use of harsh reagents and high temperatures.
One of the most prominent photocatalytic methods for constructing cyclobutane rings is the [2+2] cycloaddition of alkenes. This reaction can be facilitated by a photocatalyst that, upon excitation by visible light, initiates a radical-mediated pathway or an energy transfer process to promote the formation of the four-membered ring. For instance, the synthesis of highly substituted cyclobutanes can be achieved through a photocatalytic [2+2] cycloaddition reaction in aqueous solution. In a notable example, DNA-tagged styrene derivatives were reacted with various cinnamates in the presence of an iridium-based photocatalyst, Ir(ppy)₂(dtbbpy)PF₆, to form two new C(sp³)–C(sp³) bonds, yielding a densely functionalized cyclobutane scaffold with excellent functional group tolerance. nih.gov
Another approach involves multicomponent cascade reactions that merge classical organic reactions with visible-light-induced [2+2] cycloaddition. An array of cyclobutanes has been synthesized with high selectivity from commercially available aldehydes, ketones, and olefins. These reactions are irradiated with visible light in the presence of a catalytic amount of fac-tris(2-phenylpyridinato-C2,N)iridium ([Ir(ppy)₃]) at room temperature. researchgate.net The mechanism is believed to involve a triplet-triplet energy transfer from the excited photocatalyst to an in situ generated enone, which then undergoes the cycloaddition. researchgate.net
Furthermore, metal-free photocatalytic methods have been developed for the synthesis of aromatic ketones, which could be adapted for the synthesis of aryl cyclobutyl ketones. One such method employs Eosin Y as a photocatalyst and air as the oxidant for the C-H oxygenation of aryl alkanes. The reaction proceeds at room temperature under visible light and shows high functional tolerance, offering a green and efficient route to the desired ketones. lidsen.com
The table below summarizes key findings from various photocatalytic approaches relevant to the synthesis of cyclobutyl ketone derivatives.
| Reaction Type | Substrates | Photocatalyst/Conditions | Product | Ref. |
| [2+2] Cycloaddition | DNA-tagged styrene derivatives, cinnamates | Ir(ppy)₂(dtbbpy)PF₆, visible light, aqueous solution | Highly substituted cyclobutanes | nih.gov |
| Multicomponent Cascade [2+2] Cycloaddition | Aldehydes, ketones, olefins | [Ir(ppy)₃], visible light, room temperature | Substituted cyclobutanes | researchgate.net |
| C-H Oxygenation | Aryl alkanes | Eosin Y, air, visible light, room temperature | Aromatic ketones | lidsen.com |
| [2+2] Cycloaddition | Enones | Ru(bpy)₃Cl₂, Eu(OTf)₃, chiral ligands, visible light | Cyclobutane derivatives | sci-hub.se |
| C-H/C-C Functionalization | Aryl cyclobutyl ketones | UV light (Norrish-Yang), then Pd(OAc)₂, ligand | cis-γ-functionalized cyclobutyl aryl ketones | nih.gov |
Reactivity and Reaction Mechanism Studies of Cyclobutyl 4 Methylphenyl Ketone
Mechanistic Investigations of Ketone Functionality
The ketone group, with its polarized carbon-oxygen double bond, is the most reactive site in the molecule for a wide range of reactions. The carbonyl carbon is electrophilic, while the oxygen is nucleophilic.
The reaction can be catalyzed by either acid or base. libretexts.org In a base-catalyzed mechanism, a strong nucleophile directly attacks the carbonyl carbon. libretexts.orgyoutube.com In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile. youtube.com
For cyclobutyl 4-methylphenyl ketone, nucleophilic addition reactions would proceed as follows:
Grignard Reaction: Reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would result in the formation of a tertiary alcohol after an acidic workup. The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon. youtube.com
Cyanohydrin Formation: The addition of a cyanide ion (CN⁻), typically from a source like HCN or NaCN, to the carbonyl group results in the formation of a cyanohydrin. libretexts.org This reaction increases the carbon chain length and introduces two functional groups, a hydroxyl and a nitrile, onto the same carbon.
Acetal Formation: In the presence of an alcohol and an acid catalyst, ketones can reversibly form hemiacetals and then acetals. youtube.com For instance, the reaction with two equivalents of methanol (B129727) would yield a dimethyl acetal. The equilibrium for this reaction can be manipulated by controlling the concentration of the reactants and by removing water as it is formed. masterorganicchemistry.com
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent(s) | Product Type |
| Hydride ion | NaBH₄, LiAlH₄ | Secondary alcohol |
| Grignard Reagent | R-MgX, then H₃O⁺ | Tertiary alcohol |
| Cyanide ion | HCN or NaCN | Cyanohydrin |
| Alcohol | R-OH, H⁺ catalyst | Acetal |
| Amine | RNH₂, H⁺ catalyst | Imine |
This table provides a general overview of nucleophilic addition reactions applicable to ketones like this compound.
The ketone group of this compound can be reduced to a secondary alcohol. This transformation is a type of nucleophilic addition where the nucleophile is a hydride ion (H⁻). Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com
Reduction with Sodium Borohydride (NaBH₄): NaBH₄ is a selective reducing agent that will reduce aldehydes and ketones to the corresponding alcohols. The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol. The hydride ion from the borohydride attacks the electrophilic carbonyl carbon.
Reduction with Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much stronger reducing agent than NaBH₄ and will also reduce ketones to secondary alcohols. youtube.com Due to its high reactivity, the reaction is usually performed in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful workup with water or acid.
The ketone moiety can also be completely reduced to a methylene (B1212753) group (CH₂) through reactions like the Wolff-Kishner or Clemmensen reduction.
While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under harsh conditions, often leading to the cleavage of carbon-carbon bonds. libretexts.org The oxidation of cyclic ketones, in particular, can yield dicarboxylic acids. bibliotekanauki.pl
Studies on the oxidation of structurally similar compounds, such as 4-methylcyclohexanone (B47639), have shown that oxidation with agents like manganese(II) salts as catalysts can lead to the formation of dicarboxylic acids with high selectivity. bibliotekanauki.pl For instance, the oxidation of 4-methylcyclohexanone primarily yields 4-methyladipic acid. bibliotekanauki.pl
In atmospheric chemistry, the hydroxyl radical (•OH) is a key oxidant that initiates the degradation of many organic compounds. nih.gov The reaction of •OH with ketones can proceed via two main pathways: hydrogen abstraction from a C-H bond or addition to the carbonyl oxygen. For conjugated ketones, addition to the C=C double bond is also possible. nih.gov
For a compound like this compound, the •OH radical can abstract a hydrogen atom from the cyclobutyl ring or the methyl group on the phenyl ring. The resulting alkyl radical can then react with molecular oxygen to form a peroxy radical (RO₂•), which can undergo further reactions leading to a variety of oxygenated products. copernicus.org
The oxidation of cyclic ketones can lead to ring-opening and the formation of dicarboxylic acids. bibliotekanauki.pl For instance, the oxidation of cyclopentanone (B42830) can yield glutaric acid. bibliotekanauki.pl In the case of this compound, oxidation could potentially cleave the cyclobutyl ring to form dicarboxylic acids or other oxygenated products. The specific products would depend on the oxidant and reaction conditions. The "Korcek" decomposition of γ-ketohydroperoxides is a known pathway for the formation of a carbonyl and an acid. osti.gov
Terpenes are a large class of volatile organic compounds emitted by plants, and their atmospheric oxidation has been extensively studied. future4200.comcopernicus.org Terpenes are highly reactive towards atmospheric oxidants like ozone (O₃), the hydroxyl radical (•OH), and the nitrate (B79036) radical (NO₃). copernicus.org
The oxidation of terpenes often leads to the formation of secondary organic aerosols. copernicus.org A key feature of terpene oxidation is the formation of highly oxygenated molecules (HOMs) through autoxidation processes involving peroxy radicals (RO₂•). copernicus.org The oxidation of α-pinene, which contains a cyclobutyl ring, can lead to ring-opening products. copernicus.org Similarly, the oxidation of cyclobutyl ketones can serve as a model for understanding the atmospheric fate of certain terpene oxidation products like pinonic acid. copernicus.org Saturated ketones, which can be products of terpene oxidation, are generally less reactive than their parent terpenes. future4200.com
Oxidation Studies and Product Formation
Reactivity of the Cyclobutane (B1203170) Ring System
The cyclobutane ring in ketones is a key functional handle, susceptible to cleavage and rearrangement reactions driven by the release of ring strain (approximately 26 kcal/mol). nih.gov This inherent reactivity is exploited in various synthetic methodologies.
C-C Bond Cleavage Reactions
The activation and cleavage of the carbon-carbon single bonds within the cyclobutane ring are notable reactions, often proceeding through radical or transition metal-catalyzed pathways. nih.govnih.gov
The fragmentation of arylcarbinyloxyl radicals containing an α-cyclobutyl group is a well-studied example of C-C bond cleavage. torvergata.itnih.gov In these reactions, an alkoxy radical intermediate undergoes β-scission, breaking a C-C bond adjacent to the radical center. The regioselectivity of this cleavage is primarily dictated by the stability of the radical formed. nih.gov
A study on the reactivity of tertiary arylcarbinyloxyl radicals provides insight into the behavior of the cyclobutyl moiety. nih.govresearchgate.net For instance, the 1-cyclobutyl-1-phenylethoxyl radical was observed to undergo β-scission with exclusive cleavage of the C-cyclobutyl bond to produce acetophenone. This selectivity arises because the alternative cleavage would produce a less stable methyl radical. nih.gov
Conversely, when competition exists between the cleavage of a C-cyclobutyl bond and a C-ethyl bond, as in the 1-cyclobutyl-1-phenylpropoxyl radical, a mixture of products is formed. This reaction yields propiophenone (B1677668) and cyclobutyl phenyl ketone, indicating that the stability of the departing ethyl radical is comparable to that of the cyclobutyl radical. nih.gov For this compound, the corresponding arylcarbinyloxyl radical would be expected to behave similarly, with cleavage favoring the formation of the most stable radical species.
Table 1: Product Distribution in the β-Scission of Tertiary Arylcarbinyloxyl Radicals
| Precursor Radical | Cleavage Products | Product Ratio | Reference |
|---|---|---|---|
| 1-cyclobutyl-1-phenylethoxyl radical | Acetophenone + Cyclobutyl radical | Exclusive | nih.gov |
| 1-cyclobutyl-1-phenylpropoxyl radical | Propiophenone + Cyclobutyl radical | 2:1 | nih.gov |
This table illustrates the fragmentation patterns and product ratios observed in the β-scission of related arylcarbinyloxyl radicals.
Transition metal catalysis offers a powerful method for the activation of otherwise inert C-C bonds. nih.govdtu.dk Palladium-catalyzed reactions, in particular, have been developed for the selective cleavage of cyclobutane rings. The outcome and efficiency of these reactions are often highly dependent on the nature of the phosphine (B1218219) ligands employed. rsc.org
In the context of cyclobutyl ketones, palladium(II) catalysis has been utilized for enantioselective C(sp³)–H arylation at the β-position of the cyclobutane ring. nih.gov This reaction proceeds using a chiral transient directing group and, crucially, an electron-deficient pyridone ligand. While this specific example is a C-H activation, it demonstrates the principle of palladium engaging with the cyclobutyl ketone scaffold. The use of specific ligands is critical; for instance, altering the phosphine ligand in reactions of keto-vinylidenecyclopropanes can switch the selectivity between proximal and distal C-C bond cleavage. rsc.org Such ligand-enabled control is a key strategy in developing selective C-C cleavage reactions for substrates like this compound. rsc.orgnih.gov
Ring-Expansion and Ring-Contraction Reactions
The strained four-membered ring of cyclobutanones can undergo rearrangements to form larger or smaller ring systems, often under acidic or basic conditions or via photochemical methods. ugent.beencyclopedia.pubresearchgate.net
Brønsted acids are effective catalysts for promoting the rearrangement of cyclobutyl ketones. researchgate.netnih.gov A classic example is the Cargill reaction, which involves the acid-catalyzed rearrangement of cyclobutyl ketones within polycyclic systems to yield expanded ring structures. ugent.be
The general mechanism involves the protonation of the carbonyl oxygen, which activates the molecule for nucleophilic attack or rearrangement. For a substrate like this compound, treatment with a Brønsted acid can facilitate a ring-opening/cyclization cascade or a ring expansion. ugent.beresearchgate.net For example, 3-ethoxy cyclobutanone (B123998) has been shown to undergo a cascade ring-opening and double cyclization with naphthol under Brønsted acid catalysis to form complex bicyclic ethers. researchgate.net Similarly, chiral Brønsted acids, such as N-triflyl phosphoramide, can catalyze the isomerization of related bicyclo[1.1.0]butanes to cyclobutenes, proceeding through a key carbocation intermediate at the benzylic position. nih.gov These studies underscore the potential for Brønsted acids to induce significant and often stereoselective transformations in cyclobutane-containing molecules. nih.govnih.gov
Ring contraction of cyclobutanones can also be achieved, though it is more commonly associated with α-halocycloalkanones in the Favorskii rearrangement or the Wolff rearrangement of diazoketones. encyclopedia.pubresearchgate.netharvard.edu
Reactivity of the Methylphenyl Substituent
The 4-methylphenyl (p-tolyl) group attached to the carbonyl function exerts a significant electronic influence on the reactivity of the ketone. The methyl group is electron-donating through an inductive effect, which has consequences for the electrophilicity of the carbonyl carbon. khanacademy.org
Compared to an unsubstituted phenyl ketone (benzophenone), the carbonyl carbon in this compound is slightly less electrophilic. The electron-donating methyl group pushes electron density into the aromatic ring and, by extension, towards the carbonyl group. This partial delocalization reduces the partial positive charge on the carbonyl carbon, making it a slightly less potent target for nucleophiles. khanacademy.org
Therefore, in nucleophilic addition reactions, such as the formation of cyanohydrins, hemiacetals, or in Grignard reactions, this compound would be expected to be slightly less reactive than its unsubstituted phenyl counterpart. ncert.nic.in Conversely, aldehydes are generally more reactive than ketones because they are less sterically hindered and lack a second electron-donating alkyl/aryl group attached to the carbonyl carbon. khanacademy.orglibretexts.org The electronic properties of the methylphenyl group can also influence the stability of intermediates in reactions involving the adjacent cyclobutane ring, such as the formation of carbocations in acid-catalyzed rearrangements. nih.gov
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The reactivity and regioselectivity of EAS reactions are significantly influenced by the substituents already present on the aromatic ring. unizin.orgscience.gov
For this compound, the aromatic ring is substituted with a methyl group (-CH3) and a cyclobutyl ketone group (-C(O)C4H7). The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions. unizin.org This is due to its electron-donating inductive effect and hyperconjugation, which stabilize the arenium ion intermediate formed during the reaction. Conversely, the ketone group is a deactivating group and a meta-director. unizin.org The carbonyl group is electron-withdrawing, which destabilizes the arenium ion intermediate, particularly when the electrophile adds to the ortho or para positions.
Therefore, the directing effects of the two substituents are in opposition. The activating methyl group favors substitution at positions 2 and 6 (ortho) and 4 (para), while the deactivating ketone group directs towards positions 3 and 5 (meta). In such cases, the activating group generally has a stronger influence on the regioselectivity. However, the bulky nature of the cyclobutyl ketone group may sterically hinder the ortho positions, potentially favoring substitution at the other ortho position (position 2) and the para position. The precise product distribution would depend on the specific reaction conditions and the nature of the electrophile.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For example, in the nitration of toluene (B28343) (methylbenzene), the major products are o-nitrotoluene and p-nitrotoluene. masterorganicchemistry.comunizin.org
Radical Reactions at the Methyl Group
The methyl group attached to the aromatic ring of this compound is susceptible to free radical reactions, particularly benzylic bromination. This reaction typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxides. researchgate.netyoutube.com
The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position (the methyl group) to form a resonance-stabilized benzylic radical and HBr. youtube.com The benzylic radical then reacts with a molecule of Br2 (formed from the reaction of HBr with NBS) to yield the benzylic bromide and a new bromine radical, which continues the chain reaction. youtube.com
The stability of the benzylic radical intermediate is a key driving force for this selectivity. The unpaired electron can be delocalized into the aromatic ring, increasing its stability.
It is important to note that under certain conditions, especially in aqueous media, NBS can also lead to electrophilic aromatic bromination. researchgate.net However, under typical free-radical conditions (e.g., in CCl4 with a radical initiator), benzylic bromination is the predominant pathway for toluenes and their derivatives. researchgate.net
Influence of Steric and Electronic Effects on Reactivity
The reactivity of this compound is governed by a combination of steric and electronic effects arising from its constituent groups: the cyclobutyl ring, the ketone carbonyl group, and the 4-methylphenyl (tolyl) group.
Electronic Effects:
The 4-methylphenyl group is electron-donating due to the +I (inductive) effect of the methyl group, which increases the electron density on the aromatic ring. copbela.org This makes the ring more susceptible to electrophilic attack compared to unsubstituted benzene. unizin.org
The carbonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. copbela.orglibretexts.org This has several consequences:
It deactivates the aromatic ring towards electrophilic substitution. unizin.org
It increases the acidity of the α-protons (on the cyclobutyl ring), making them susceptible to deprotonation by a base to form an enolate.
The carbonyl carbon itself is electrophilic and prone to nucleophilic attack. copbela.orglibretexts.org
Steric Effects:
The cyclobutyl group is a four-membered ring that possesses some ring strain. researchgate.net While more stable than cyclopropane, its puckered conformation can influence the approach of reagents. researchgate.net Compared to a linear alkyl group, the cyclobutyl group presents more steric bulk around the carbonyl carbon.
This steric hindrance can affect the rate of nucleophilic addition to the carbonyl group. Ketones are generally less reactive than aldehydes towards nucleophiles due to the presence of two alkyl groups, which sterically hinder the incoming nucleophile. copbela.orgquora.com The bulkiness of the cyclobutyl group in this compound would further contribute to this effect.
Thermal and Photochemical Reaction Pathways
Photodecomposition Mechanisms
Aryl alkyl ketones, including this compound, can undergo various photochemical reactions upon absorption of UV light. acs.orgthieme-connect.com The specific pathway depends on the structure of the ketone and the reaction conditions. Two common photochemical processes for ketones are the Norrish Type I and Norrish Type II reactions. nih.gov
Norrish Type I Cleavage: This involves the homolytic cleavage of the bond between the carbonyl group and one of the adjacent carbon atoms (α-cleavage). acs.org For this compound, this could lead to the formation of a cyclobutyl radical and a 4-methylbenzoyl radical, or a 4-methylphenyl radical and a cyclobutylcarbonyl radical. These radicals can then undergo further reactions such as recombination, disproportionation, or reaction with the solvent.
Norrish Type II Reaction: This pathway is possible if the ketone possesses a γ-hydrogen atom that can be abstracted by the excited carbonyl oxygen. nih.gov In the case of this compound, the cyclobutyl ring has γ-hydrogens. The reaction proceeds via intramolecular hydrogen abstraction to form a 1,4-biradical intermediate. This biradical can then undergo cyclization to form a cyclobutanol (B46151) derivative or cleavage to yield an enol and an alkene. The Norrish-Yang cyclization of cyclobutyl phenyl ketone to form a bicyclo[1.1.1]pentan-2-ol intermediate has been reported as a key step in the synthesis of cis-1,3-difunctionalized cyclobutanes. nih.gov
The photochemistry of cyclobutyl methyl ketone has been studied, revealing that Norrish Type I processes are dominant at longer wavelengths. rsc.org Photoreduction of aromatic ketones can also occur in the presence of a hydrogen donor. rsc.org
Thermal Reactions of Related Cyclobutylimines
Imines, which are nitrogen analogs of ketones, can be formed from the reaction of ketones with primary amines. mdpi.com Cyclobutylimines, derived from cyclobutyl ketones, can undergo interesting thermal rearrangements. These reactions are often driven by the relief of ring strain in the four-membered ring. beilstein-journals.orgbeilstein-journals.org
For instance, the thermal rearrangement of cyclopropyl (B3062369) imines, which are even more strained, can lead to the formation of five-membered ring systems. nih.gov While cyclobutanes are less strained than cyclopropanes, thermal energy can still promote ring-opening or rearrangement reactions. thieme-connect.de
In the context of related α-hydroxy imines (iminols), rearrangements involving a 1,2-shift are known. beilstein-journals.orgbeilstein-journals.org These α-iminol rearrangements are a synthetic tool for ring expansions and contractions. beilstein-journals.orgbeilstein-journals.org For example, palladium-catalyzed reactions of 1-cyanocyclobutyl esters with heteroarenes proceed through an α-iminol intermediate that undergoes ring expansion to yield α-amino cyclopentanones. beilstein-journals.org
Metal-Catalyzed Transformations and Mechanistic Pathways
The ketone functional group and the C-C bonds of the cyclobutyl ring in this compound can be activated by transition metal catalysts, leading to a variety of synthetic transformations. nih.govrsc.org
Ketone-Directed C-H Functionalization: The ketone moiety can act as a directing group in transition metal-catalyzed C-H functionalization reactions. rsc.org For example, ruthenium catalysts can mediate the ortho-alkylation of aromatic ketones with olefins. rsc.org The proposed mechanism involves the coordination of the ketone's oxygen to the metal center, followed by oxidative addition of the ortho-C-H bond to the metal. Subsequent migratory insertion of the olefin and reductive elimination yields the alkylated product. rsc.org
C-C Bond Activation of the Cyclobutyl Ring: The strained C-C bonds of the cyclobutyl ring can be cleaved by transition metals such as rhodium and palladium. nih.govsci-hub.se This C-C bond activation can be a key step in various catalytic cycles.
Rhodium-Catalyzed Reactions: Rhodium(I) catalysts have been shown to cleave the C-C bonds of cyclobutenones and bicyclo[1.1.0]butyl-substituted compounds. nih.govacs.org For example, rhodium-catalyzed hydroboration of cyclopropylamines proceeds via selective C-C bond activation. rsc.org A similar reactivity could be envisioned for cyclobutyl ketones, potentially leading to ring-opened products. The mechanism often involves oxidative addition of the C-C bond to the rhodium center to form a rhodacycloalkane intermediate. acs.org
Palladium-Catalyzed Reactions: Palladium catalysts are also effective for C-C bond cleavage in strained ring systems. A notable example is the palladium-catalyzed C-C cleavage of bicyclo[1.1.1]pentan-2-ol intermediates, which are derived from the Norrish-Yang cyclization of cyclobutyl aryl ketones. nih.gov This reaction allows for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones. The proposed mechanism involves coordination of the hydroxyl group to a Pd(II) species, followed by strain-releasing β-carbon elimination to form an organopalladium(II) intermediate. This intermediate can then undergo reductive elimination with a coupling partner to form the final product. nih.gov
These metal-catalyzed transformations highlight the synthetic utility of cyclobutyl ketones as building blocks for more complex molecules. The mechanistic pathways often involve key steps such as oxidative addition, reductive elimination, migratory insertion, and transmetalation. libretexts.org
Lewis Acid-Catalyzed Divergent Reactivity
The reactivity of bicyclo[1.1.0]butane (BCB) ketones, including analogs of this compound, demonstrates remarkable diversity when subjected to Lewis acid catalysis in the presence of triazinanes. researchgate.netrsc.org This divergent reactivity allows for the synthesis of complex molecular architectures such as cyclobutyl amines and biscyclobutenyl amines from a common precursor. researchgate.net The choice of Lewis acid and the nature of the BCB substrate (ketone versus ester) are critical in directing the reaction toward a specific outcome. researchgate.net
In the presence of the Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, BCB ketones undergo a cycloaddition with triazinanes to form 2,4-diazabicyclo[4.1.1]octanes, also known as aza-BCOs. researchgate.netrsc.org Subsequent treatment with acid efficiently cleaves the aminal moiety of these aza-BCOs, yielding medicinally relevant cis-cyclobutyl diamines. researchgate.net This two-step process, which can be performed sequentially or in a one-pot manner, follows a stepwise (2+2+3) cycloaddition mechanism rather than a concerted (4+3) pathway. researchgate.net
Conversely, when BCB esters are reacted with triazinanes under the catalysis of indium(III) triflate (In(OTf)₃), the reaction pathway diverges to produce distinct butterfly-shaped biscyclobutenyl amines. researchgate.netrsc.org Mechanistic investigations suggest that this transformation proceeds through a Leitch's carbocation intermediate, highlighting the different activation modes of BCBs by different Lewis acids. researchgate.net
While specific data for this compound is not explicitly detailed in the studied literature, the reactivity of closely related aryl BCB ketones provides valuable insights. For instance, the reaction of p-methoxyphenyl and o-methyl phenyl BCB ketones with a specific triazinane under B(C₆F₅)₃ catalysis affords the corresponding 2,5-diazabicyclo[5.1.1]nonane products in good to excellent yields.
Table 1: Lewis Acid-Catalyzed Cycloaddition of Aryl BCB Ketones with a Triazinane
| Entry | Aryl Group of BCB Ketone | Lewis Acid | Product | Yield (%) |
| 1 | p-methoxyphenyl | B(C₆F₅)₃ | 2,5-diazabicyclo[5.1.1]nonane derivative | 86 |
| 2 | o-methyl phenyl | B(C₆F₅)₃ | 2,5-diazabicyclo[5.1.1]nonane derivative | 43 |
Data sourced from studies on related aryl BCB ketones.
Palladium-Catalyzed Deoxygenative Transfer Hydrogenation
The palladium-catalyzed deoxygenative transfer hydrogenation of aryl ketones represents a significant synthetic transformation, offering a method for the reduction of the carbonyl group. chemrxiv.orgresearchgate.net This reaction typically utilizes a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen donor. chemrxiv.orgresearchgate.net A noteworthy development in this area is the use of tetrahydroxydiboron (B82485) (B₂(OH)₄) as the sole additive and hydrogen source. chemrxiv.orgresearchgate.net
This methodology is applicable to a wide array of aromatic ketones, demonstrating broad functional group tolerance. chemrxiv.org The reaction proceeds under relatively mild conditions and avoids the use of high-pressure hydrogen gas or harsh stoichiometric reagents often associated with classical deoxygenation methods like the Wolff–Kishner or Clemmensen reductions. researchgate.net
The proposed mechanism involves the formation of a borate (B1201080) ester intermediate. chemrxiv.orgresearchgate.net Deuterium labeling studies using B₂(OD)₄ have confirmed that the hydrogen atoms incorporated into the product originate exclusively from the diboron (B99234) reagent. chemrxiv.orgresearchgate.net This high-fidelity deoxygenative deuteration is a valuable tool in mechanistic studies and for the synthesis of isotopically labeled compounds. chemrxiv.org
While the specific deoxygenation of this compound is not explicitly documented in the primary literature, the general applicability of this palladium-catalyzed method to various aryl ketones suggests its potential utility for this substrate. The reaction conditions and outcomes for representative aryl ketones are summarized below.
Table 2: Palladium-Catalyzed Deoxygenative Transfer Hydrogenation of Aryl Ketones with B₂(OH)₄
| Entry | Substrate (Aryl Ketone) | Catalyst | Additive (equiv.) | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |
| 1 | Acetophenone | 5 mol % Pd/C | B₂(OH)₄ (2.2) | 1,2-DCE | 50 | 24 | 12 (13% conversion) |
| 2 | 4'-Methoxyacetophenone | 5 mol % Pd/C | B₂(OH)₄ (2.2) | THF | 50 | 24 | 92 |
| 3 | Benzophenone | 5 mol % Pd/C | B₂(OH)₄ (2.2) | THF | 50 | 24 | 98 |
This table represents the general method's applicability to aryl ketones. chemrxiv.orgresearchgate.net
Synthesis and Characterization of Cyclobutyl 4 Methylphenyl Ketone Derivatives
Synthesis of Substituted Cyclobutyl 4-methylphenyl ketone Analogs
The synthesis of analogs based on the this compound core involves targeted modifications to introduce new functional groups and structural motifs. These modifications can be achieved through various established synthetic protocols, leading to derivatives with potentially novel chemical and physical properties.
The introduction of an amine group to the this compound structure can be achieved through several synthetic strategies, most notably via reductive amination or through the use of biocatalytic methods.
Reductive amination involves the reaction of the parent ketone with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent. This process first forms an imine or enamine intermediate, which is then reduced to the corresponding amine.
Biocatalysis, particularly with enzymes like transaminases (TAs), offers a highly selective method for converting ketones into primary amines. mdpi.com These enzymes utilize a cofactor, typically pyridoxal (B1214274) 5'-phosphate (PLP), and an amino donor to stereoselectively replace the carbonyl group with an amine group. mdpi.com While transaminases are limited to generating primary amines from ketone precursors, they are valued for their high efficiency and enantioselectivity. mdpi.com The synthesis of various cyclobutane (B1203170) amine derivatives has been successfully demonstrated, highlighting the applicability of these methods to cyclobutane-containing scaffolds. researchgate.netcalstate.edu
Table 1: Representative Amine-Containing Derivatives
| Derivative Name | Structure | Synthetic Method |
|---|---|---|
| 1-(4-Methylphenyl)-1-cyclobutylamine | ![]() |
Reductive Amination |
Halogen atoms can be introduced onto the phenyl ring of this compound to modulate its electronic properties. Standard electrophilic aromatic substitution reactions can be employed for this purpose. For instance, direct bromination or chlorination of the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with an appropriate catalyst. The directing effect of the acyl group (meta-directing) and the methyl group (ortho, para-directing) would influence the position of halogenation.
Alternatively, halogenated analogs can be synthesized by starting with halogenated precursors. For example, a Friedel-Crafts acylation of a halogenated toluene (B28343) derivative with cyclobutanecarbonyl chloride would yield the desired halogenated this compound. The synthesis of cyclobutyl ketone derivatives from halogenated starting materials, such as 2-(4-chlorophenyl)acetic acid, has been documented in multi-step synthetic sequences. calstate.edu
The carbonyl group of this compound readily reacts with hydroxylamine (B1172632) (NH₂OH) or its salts to form ketoxime derivatives. This condensation reaction is a standard method for the characterization and derivatization of ketones. arpgweb.com The reaction is typically carried out by refluxing the ketone with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide (B78521) or sodium acetate, to neutralize the liberated HCl. arpgweb.com
Mechanochemical methods, which involve grinding the reactants together, have also been established as an efficient and environmentally friendly route to ketoxime synthesis from a wide range of ketones. researchgate.net The resulting oximes can exist as E/Z isomers. arpgweb.com These ketoxime derivatives are not just stable products but also valuable synthetic intermediates. For example, cycloketone oxime esters can undergo photocatalytic radical reactions involving C-C bond cleavage to participate in further transformations, such as the synthesis of spirocyclic ketones. nih.gov
Table 2: Synthesis of Cyclobutyl 4-methylphenyl ketoxime
| Reactants | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| This compound, Hydroxylamine hydrochloride | Potassium hydroxide, Ethanol (B145695) | Reflux | Cyclobutyl 4-methylphenyl ketoxime | Moderate to Good arpgweb.com |
The ketone functionality is a key starting point for the synthesis of various heterocyclic systems. For example, condensation reactions between the ketone and compounds containing two nucleophilic sites can lead to the formation of heterocyclic rings. The synthesis of Schiff bases, formed by the condensation of ketones with primary amines, is a well-established reaction. researchgate.net These Schiff bases, or imines, can be valuable intermediates for further cyclization reactions. For instance, the reaction of cyclobutylamine (B51885) with an aldehyde can form an imine, which can then be used in palladium-catalyzed C-H activation/cyclization reactions to build more complex molecular architectures. calstate.edu Similarly, reactions leading to the formation of imidazolidine (B613845) rings from ketone precursors have been described. msu.edu
Functional Group Interconversions on this compound Scaffolds
The functional groups present in the this compound scaffold can be chemically transformed into other valuable functionalities, expanding the range of accessible derivatives.
The ketone moiety within the cyclobutyl aryl ketone framework is a prime site for functional group interconversion. Two significant transformations are the Baeyer-Villiger oxidation and the Beckmann rearrangement, which convert the ketone into an ester or an amide, respectively. nih.gov
The Baeyer-Villiger oxidation involves treating the ketone with a peroxy acid (e.g., m-CPBA) to insert an oxygen atom adjacent to the carbonyl group, yielding an ester. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon.
The Beckmann rearrangement transforms the corresponding ketoxime derivative into an amide under acidic conditions (e.g., using H₂SO₄, PCl₅, or TsCl). This reaction involves the migration of the group anti-periplanar to the oxime's hydroxyl group. The regioselectivity of the rearrangement allows for the selective cleavage of either the cyclobutyl-acyl or the aryl-acyl bond, leading to different amide products. nih.gov
Furthermore, the p-methyl group on the phenyl ring can be oxidized to a carboxylic acid. nih.gov This transformation provides a versatile handle for further derivatization, such as the formation of amides or esters via standard coupling reactions. The haloform reaction is a classic method for converting methyl ketones into carboxylic acids, though it requires a methyl group directly attached to the carbonyl. actascientific.com For the p-methylphenyl group, stronger oxidizing agents like potassium permanganate (B83412) or ruthenium-catalyzed oxidation would be necessary to convert the methyl group into a carboxylic acid. nih.gov
Table 3: Functional Group Interconversions
| Starting Material | Reaction | Reagents | Product | Functional Group Formed |
|---|---|---|---|---|
| This compound | Baeyer-Villiger Oxidation | m-CPBA | 4-Methylphenyl cyclobutanecarboxylate (B8599542) or Cyclobutyl 4-methylbenzoate | Ester nih.gov |
| Cyclobutyl 4-methylphenyl ketoxime | Beckmann Rearrangement | H₂SO₄ | N-(4-methylphenyl)cyclobutanecarboxamide or N-cyclobutyl-4-methylbenzamide | Amide nih.gov |
Derivatization via Carbonyl Chemistry (e.g., Knoevenagel condensation)
The carbonyl group in this compound is a key site for derivatization. One of the classic and versatile methods for forming carbon-carbon bonds at the carbonyl carbon is the Knoevenagel condensation. sigmaaldrich.comsci-hub.se This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.com For this compound, this reaction would typically proceed by reacting the ketone with an active methylene compound such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a catalyst like piperidine (B6355638) or an ammonium (B1175870) salt. nih.gov
The reaction mechanism initiates with the deprotonation of the active methylene compound by the basic catalyst to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The resulting alkoxide intermediate subsequently undergoes protonation to form a β-hydroxy adduct. sigmaaldrich.com Under the reaction conditions, this adduct readily undergoes dehydration to yield a more stable α,β-unsaturated product. sigmaaldrich.comsci-hub.se The specific structure of the resulting derivative depends on the active methylene compound used. For instance, reaction with malononitrile would introduce a dicyanomethylene group, while reaction with ethyl cyanoacetate would yield a cyanocarboethoxy-substituted alkene. The reaction conditions, including the choice of catalyst, solvent, and temperature, can be optimized to maximize the yield and selectivity of the desired derivative. nih.gov The Knoevenagel condensation has been widely employed in the synthesis of various natural products and biologically active compounds. sci-hub.semdpi.com
Characterization of Novel Derivatives through Advanced Analytical Techniques
The comprehensive characterization of newly synthesized derivatives of this compound is crucial to confirm their chemical structures and purity. A combination of spectroscopic and crystallographic techniques provides a complete picture of the molecular architecture in both solution and solid states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR are instrumental in characterizing derivatives of this compound.
¹H NMR Spectroscopy : The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For a derivative of this compound, one would expect to see characteristic signals for the aromatic protons on the 4-methylphenyl group, the protons of the cyclobutyl ring, and the methyl group protons. The chemical shifts (δ) of these protons are influenced by the electronic effects of neighboring functional groups. For instance, the protons on the carbon adjacent to the carbonyl group (α-protons) are typically deshielded and appear at a downfield region (δ 2.0-2.5 ppm). libretexts.org The aromatic protons would appear in the range of δ 7.0-8.0 ppm, and their splitting patterns (e.g., doublets) can confirm the para-substitution pattern. The cyclobutyl protons would exhibit complex multiplets due to their restricted rotation and spin-spin coupling.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A key signal in the ¹³C NMR spectrum of any ketone derivative is the carbonyl carbon, which appears in a characteristic downfield region (δ 190-215 ppm). libretexts.org The aromatic carbons would also show distinct signals in the aromatic region (δ 120-150 ppm). The chemical shifts of the cyclobutyl and methyl carbons would appear in the aliphatic region of the spectrum. The number of signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms, providing valuable information about the symmetry of the molecule.
A hypothetical ¹H and ¹³C NMR data table for a Knoevenagel condensation product of this compound with malononitrile is presented below:
Table 1: Hypothetical NMR Data for a Derivative of this compound
| Technique | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 7.85 | d | 2H | Aromatic (ortho to C=C) |
| 7.30 | d | 2H | Aromatic (meta to C=C) | |
| 3.50 | m | 1H | Cyclobutyl (CH) | |
| 2.40 | s | 3H | Methyl (CH₃) | |
| 2.10-2.30 | m | 4H | Cyclobutyl (CH₂) | |
| 1.80-1.95 | m | 2H | Cyclobutyl (CH₂) | |
| ¹³C NMR | 175.2 | s | - | C=C(CN)₂ |
| 142.5 | s | - | Aromatic (C-CH₃) | |
| 135.0 | s | - | Aromatic (C-C=C) | |
| 129.8 | d | - | Aromatic (CH) | |
| 128.5 | d | - | Aromatic (CH) | |
| 115.4 | s | - | Cyano (CN) | |
| 114.8 | s | - | Cyano (CN) | |
| 85.1 | s | - | C=C(CN)₂ | |
| 45.3 | d | - | Cyclobutyl (CH) | |
| 28.7 | t | - | Cyclobutyl (CH₂) | |
| 21.6 | q | - | Methyl (CH₃) | |
| 18.2 | t | - | Cyclobutyl (CH₂) |
This is a hypothetical table for illustrative purposes.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.
Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the carbonyl group (C=O), which exhibits a strong and characteristic absorption band. In this compound, the C=O stretching vibration is expected in the range of 1685-1666 cm⁻¹ due to conjugation with the aromatic ring. libretexts.org Following derivatization, such as a Knoevenagel condensation, the disappearance of this carbonyl peak and the appearance of new peaks corresponding to the newly formed functional groups (e.g., C=C and C≡N) would confirm the reaction's success. The C=C stretching vibration of the newly formed double bond would appear around 1650 cm⁻¹, and the nitrile (C≡N) stretch would be observed in the range of 2220-2260 cm⁻¹. libretexts.org
Raman Spectroscopy : Raman spectroscopy is also sensitive to the vibrations of functional groups. While the C=O stretch is typically a strong band in the IR spectrum, it can be weaker in the Raman spectrum. Conversely, non-polar bonds like C=C and C-C often produce strong Raman signals. This makes Raman spectroscopy a valuable tool for analyzing the carbon skeleton and confirming the presence of the newly formed double bond in the derivatives.
Both techniques can be used to monitor the progress of a reaction by observing the disappearance of reactant peaks and the appearance of product peaks over time.
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. chemguide.co.uk
Molecular Weight Confirmation : High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, allowing for the confirmation of the elemental composition of the synthesized derivative. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. chemguide.co.uklibretexts.org
Fragmentation Analysis : In the mass spectrometer, molecules are ionized and then fragmented. chemguide.co.uk The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure. For derivatives of this compound, characteristic fragmentation patterns would involve cleavage of the bonds adjacent to the carbonyl group (in the parent molecule) or the newly formed double bond. libretexts.orglibretexts.org For instance, alpha-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon, is a common fragmentation pathway for ketones. youtube.com The analysis of these fragment ions can provide valuable structural information and support the proposed structure of the derivative.
For derivatives that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information. mdpi.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. mdpi.comyoutube.com
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. youtube.com The diffraction data is then used to construct an electron density map, from which the positions of the atoms can be determined. mdpi.com X-ray crystallography is an invaluable tool for unambiguously confirming the structure of novel compounds, especially in cases where spectroscopic data may be ambiguous or insufficient to fully define the stereochemistry or conformation of the molecule. researchgate.net The resulting crystal structure provides a detailed and accurate model of the molecule in the solid state.
Computational Chemistry Studies on Cyclobutyl 4 Methylphenyl Ketone
Quantum Chemical Investigations (e.g., DFT Calculations)
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT calculations provide a robust framework for analyzing the electronic structure of molecules, which in turn governs their geometry, energy, and reactivity. These methods are instrumental in studying complex organic molecules like cyclobutyl 4-methylphenyl ketone.
DFT calculations are frequently used to map out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. researchgate.netmdpi.com This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. For this compound, a relevant reaction to study would be the Norrish-Yang cyclization, a photochemical process common for ketones that can lead to the formation of bicyclo[1.1.1]pentanol intermediates. nih.govnih.gov
A computational study would model the step-by-step transformation, calculating the free energy (ΔG) of each species along the reaction coordinate. The transition state represents the highest energy barrier that must be overcome for the reaction to proceed. Identifying its geometry and energy is key to understanding the reaction's feasibility and kinetics. beilstein-journals.org For example, in a competing reaction pathway, DFT can help determine which product is more likely to form by comparing the energy barriers of the respective transition states. researchgate.net
Table 1: Illustrative DFT-Calculated Free Energy Profile for a Hypothetical Reaction of this compound
| Species | Description | Relative Free Energy (ΔG, kcal/mol) |
| Reactant | This compound + Reagent | 0.0 |
| TS1 | First Transition State | +22.6 |
| Intermediate | Covalent Intermediate Species | -5.7 |
| TS2 | Second Transition State | +15.3 |
| Product | Final Product | -35.0 |
This interactive table provides a simplified energy profile for a hypothetical multi-step reaction. The values are illustrative, based on typical calculations for organic reactions. beilstein-journals.org
The transition state energies calculated via DFT are used directly to determine key kinetic parameters, most notably the activation energy (Ea) or activation free energy (ΔG‡). This barrier height dictates the rate of a chemical reaction; a higher barrier corresponds to a slower reaction.
By comparing the activation barriers for different possible reaction pathways, chemists can predict the chemoselectivity and regioselectivity of a transformation. rsc.org For instance, in the functionalization of cyclobutyl ketones, computational analysis can predict whether a reaction is likely to proceed and which isomers will be favored under specific conditions. beilstein-journals.org
Table 2: Illustrative Kinetic Parameters for Competing Pathways
| Pathway | Rate-Determining Transition State | Activation Free Energy (ΔG‡, kcal/mol) | Predicted Outcome |
| Pathway A | TS-A | 22.6 | Kinetically less favorable |
| Pathway B | TS-B | 18.5 | Kinetically more favorable |
This table illustrates how calculated activation energies can be used to predict the major product of a reaction. The pathway with the lower activation barrier (Pathway B) would be expected to be faster and yield the dominant product.
Molecules are not static; they exist as an ensemble of different spatial arrangements known as conformers. Conformational analysis uses computational methods to find the most stable three-dimensional structures of a molecule and to determine the energy differences between them. For this compound, this involves analyzing the puckering of the four-membered cyclobutane (B1203170) ring and the rotation around the C-C bond connecting the carbonyl group to the tolyl group.
Table 3: Hypothetical Relative Energies of this compound Conformers
| Conformer Feature | Dihedral Angle (Aryl-C-C=O) | Cyclobutane Ring | Relative Energy (kcal/mol) |
| 1 | 0° | Puckered | 2.5 (Steric Clash) |
| 2 | 45° | Puckered | 0.0 (Global Minimum) |
| 3 | 90° | Puckered | 1.8 |
| 4 | 45° | Planar | 5.0 (Ring Strain) |
This interactive table shows hypothetical energy differences between various conformers, highlighting the most stable arrangement (Global Minimum).
Steric and Electronic Effects Modeling
Computational chemistry allows for the precise modeling of steric and electronic effects within a molecule, which are crucial for determining its structure and reactivity. researchgate.net For this compound, key features include the steric bulk of the cyclobutyl group and the electronic influence of the methyl group on the phenyl ring. The methyl group is an electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions, and can influence the reactivity of the carbonyl group.
Methods like Natural Bond Orbital (NBO) analysis are used to quantify these effects by analyzing charge distribution, orbital interactions, and hyperconjugation. chemrxiv.org An NBO analysis would likely show a slight increase in negative charge on the carbonyl oxygen and a modification of the charge on the carbonyl carbon compared to the unsubstituted cyclobutyl phenyl ketone, illustrating the electronic impact of the 4-methyl substituent.
Prediction of Chemical Reactivity and Selectivity
Beyond modeling specific reaction mechanisms, computational methods can predict a molecule's general chemical reactivity and selectivity. This is often achieved through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org
The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity).
The LUMO energy indicates the ability of a molecule to accept electrons (electrophilicity).
The HOMO-LUMO gap is a measure of chemical stability and reactivity. A smaller gap generally implies higher reactivity.
From these orbital energies, reactivity descriptors like the electrophilicity index (ω) and chemical potential (µ) can be calculated. chemrxiv.orgmdpi.com For this compound, the carbonyl carbon is an electrophilic site, susceptible to attack by nucleophiles. The LUMO would be localized on this C=O bond. The phenyl ring, enriched by the methyl group, could act as a nucleophile in electrophilic aromatic substitution reactions, with the HOMO being localized on the ring. DFT calculations can quantify these properties, predicting, for example, whether a nucleophile would preferentially attack the carbonyl carbon or if an electrophile would add to the aromatic ring. europa.eu
Table 4: Predicted Reactivity Descriptors for this compound (Illustrative Values)
| Parameter | Value (Gas Phase) | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Moderate nucleophilicity (associated with the tolyl group) |
| LUMO Energy | -1.8 eV | High electrophilicity (associated with the C=O group) |
| HOMO-LUMO Gap | 4.7 eV | High kinetic stability |
| Electrophilicity Index (ω) | 2.15 eV | Classified as a strong electrophile |
This interactive table presents hypothetical DFT-calculated values that help predict the chemical behavior of the molecule.
Computational Approaches to Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or computed properties with its biological activity or chemical reactivity. uni-bonn.denih.gov This approach is invaluable in fields like drug discovery and materials science. mdpi.com
A QSAR study on this compound and its derivatives could be designed to understand how structural modifications affect a specific outcome, such as binding affinity to a receptor or catalytic activity. The process involves:
Creating a dataset of related molecules with varying substituents.
Calculating a range of molecular descriptors for each molecule (e.g., electronic properties like the HOMO-LUMO gap, steric parameters, and hydrophobicity).
Measuring the desired activity (e.g., biological response, reaction rate).
Using statistical methods to build a model that predicts the activity based on the calculated descriptors.
For instance, a model could be developed to predict the skin sensitization potential of a series of cyclobutyl aryl ketones by correlating it with a computationally derived reactivity index, such as the electrophilicity index (ω). europa.eu
Table 5: Illustrative Data for a Hypothetical QSAR Study
| Compound (Substituent on Phenyl Ring) | Electrophilicity Index (ω) | Observed Activity (IC50, µM) |
| 4-H (Cyclobutyl phenyl ketone) | 2.25 | 15.2 |
| 4-CH3 (Title Compound) | 2.15 | 18.5 |
| 4-Cl | 2.40 | 12.1 |
| 4-NO2 | 2.95 | 5.3 |
This table illustrates a hypothetical dataset correlating a calculated descriptor (electrophilicity) with a biological activity (IC50). The trend suggests that increasing electrophilicity leads to higher activity (lower IC50).
Applications of Cyclobutyl 4 Methylphenyl Ketone and Its Derivatives in Academic Research
Role as Key Intermediates in Complex Organic Synthesis
The inherent strain and distinct three-dimensional geometry of the cyclobutane (B1203170) ring make it a desirable feature in modern molecular design. nih.govru.nl Cyclobutyl 4-methylphenyl ketone and its derivatives are pivotal intermediates, providing a robust platform for the construction of intricate molecular frameworks.
The ketone functionality in this compound offers a reactive handle for a multitude of chemical transformations. nih.govnumberanalytics.com This allows for the introduction of various functional groups and the extension of the carbon skeleton, leading to a diverse range of molecular architectures. For instance, the ketone can undergo reductions, oxidations, and carbon-carbon bond-forming reactions to yield more complex cyclobutane-containing structures. nih.gov Research has demonstrated the conversion of aryl cyclobutyl ketones into valuable 1,3-disubstituted cyclobutane building blocks. nih.govresearchgate.net This is achieved through a two-step process involving a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes palladium-catalyzed C-C cleavage and functionalization. nih.govnih.gov This strategy allows for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones, which are otherwise challenging to prepare. nih.govresearchgate.net
These synthetic methodologies have expanded the toolbox available to organic chemists, enabling the creation of novel compounds with tailored properties. The ability to precisely control the stereochemistry at the cyclobutane core is particularly crucial for applications in medicinal chemistry, where the three-dimensional arrangement of atoms is critical for biological activity.
The cyclobutane moiety is found in a number of natural products and biologically active molecules, often contributing to their pharmacological profiles. researchgate.net Consequently, this compound and its derivatives serve as valuable precursors in the synthesis of potential therapeutic agents. The rigid nature of the cyclobutane ring can confer conformational constraint on a molecule, which can lead to enhanced binding affinity and selectivity for a biological target. ru.nlresearchgate.net
For example, the development of synthetic routes to functionalized cyclobutanes from precursors like cyclobutyl phenyl ketone has paved the way for creating novel RGD-mimetics, which are antagonists of integrin receptors and have potential applications in cancer therapy. rsc.org The cyclobutane core in these molecules serves as a scaffold to orient the necessary pharmacophoric groups in the correct spatial arrangement for high-affinity binding to the αvβ3 integrin. rsc.org
Medicinal Chemistry Research Applications
The unique physicochemical properties of the cyclobutane ring, such as its three-dimensionality and metabolic stability, have made it an attractive scaffold in medicinal chemistry. nih.govnih.gov
The term "scaffold hopping" refers to the strategy of replacing a core molecular structure with a different one while retaining similar biological activity. nih.gov The cyclobutane ring has been successfully employed as a bioisosteric replacement for other cyclic systems, including the phenyl ring, offering advantages in terms of physicochemical properties. nih.govresearchgate.net this compound provides a foundational structure from which a library of diverse compounds can be synthesized and screened for biological activity. The combination of the rigid cyclobutane and the substituted phenyl ring offers a versatile template for designing molecules that can interact with specific biological targets. The development of fragment libraries based on the cyclobutane scaffold has been a key strategy in fragment-based drug discovery (FBDD). nih.gov
| Feature of Cyclobutane Scaffold | Advantage in Drug Design |
| Three-Dimensionality | Improved solubility and metabolic stability. nih.gov |
| Conformational Restriction | Enhanced binding affinity and selectivity. nih.govresearchgate.net |
| Metabolic Stability | Can lead to improved pharmacokinetic properties. rsc.org |
The incorporation of a cyclobutane ring into a drug candidate can lead to significant improvements in its pharmacological profile. nih.govnih.gov The rigid nature of the cyclobutane scaffold can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and thus increasing potency. ru.nl Furthermore, the sp³-rich nature of the cyclobutane ring can lead to improved metabolic stability compared to more planar, aromatic systems. rsc.orgnih.gov This is because the C-H bonds in a cyclobutane are generally less susceptible to metabolic oxidation by cytochrome P450 enzymes. Research has shown that cyclobutane-containing compounds can exhibit good metabolic stability, supporting their potential as drug molecules. rsc.org
The dopamine (B1211576) transporter (DAT) is a key protein involved in regulating dopamine levels in the brain and is a major target for drugs of abuse like cocaine, as well as for therapeutic agents used to treat conditions such as Parkinson's disease and ADHD. dovepress.commdpi.com The development of novel DAT inhibitors with improved properties over existing drugs is an active area of research.
Derivatives of cyclobutyl phenyl ketone have been investigated for their potential as DAT inhibitors. For instance, research has led to the discovery of a potent DAT inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, through pharmacophore searching of 3D databases. nih.govresearchgate.net Although this lead compound contains a piperidine (B6355638) ring rather than a simple cyclobutane, the research highlights the utility of the substituted phenyl ketone moiety in designing DAT inhibitors. Subsequent chemical modifications of this lead compound resulted in analogues with high affinity for the DAT. nih.govresearchgate.net
Furthermore, compounds incorporating a cyclobutane ring have been explored as non-selective monoamine transporter inhibitors. For example, BTS-74,398, which contains a 1-(3,4-dichlorophenyl)cyclobutyl moiety, has been studied in models of Parkinson's disease. dovepress.com While the nitrogen atom has traditionally been considered essential for interaction with monoamine transporters, research on carbacyclic analogues of methylphenidate has shown that this is not always the case, opening the door for the design of novel DAT inhibitors based on scaffolds like cyclobutane. nih.gov
| Compound/Analogue Class | Target | Key Findings | Reference |
| 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone | Dopamine Transporter (DAT) | Discovered as a potent DAT inhibitor with potential as a cocaine antagonist. | nih.govresearchgate.net |
| BTS-74,398 | Monoamine Transporters | A non-selective inhibitor that was active in a model of Parkinson's disease. | dovepress.com |
| Carbacyclic analogues of methylphenidate | Dopamine Transporter (DAT) | Demonstrated that a nitrogen atom is not essential for DAT inhibition, supporting the potential of carbocyclic scaffolds. | nih.gov |
Investigation of Cysteine Protease Inhibition (e.g., Cathepsin K)
In the realm of medicinal chemistry, derivatives of cyclobutyl ketones are of significant interest as inhibitors of cysteine proteases, particularly Cathepsin K. This enzyme is a key player in bone resorption, the process by which osteoclasts break down bone tissue. As such, inhibitors of Cathepsin K are being actively investigated as potential treatments for osteoporosis, a disease characterized by fragile bones.
Research into ketoamide-based inhibitors has shown that a cyclobutyl group is a favored hydrophobic element at the P2 position of these molecules. The P2 position is a critical part of the inhibitor that interacts with the S2 subsite of the enzyme's active site. The specific size and shape of the cyclobutyl group contribute to a snug fit in this pocket, enhancing the inhibitor's potency. While much of the focus has been on modifying the P' and P2 regions of these ketoamide inhibitors, the cyclobutyl component remains a constant and preferred feature in many potent inhibitors.
Furthermore, studies on cyclic ketone inhibitors of Cathepsin K have been conducted. These investigations explore how different cyclic structures interact with the enzyme's active site. The binding of these inhibitors typically involves the addition of the active site thiol group to the ketone, forming a hemithioketal. The stereochemistry of substituents on the cyclic ketone ring plays a crucial role in the binding affinity and selectivity of the inhibitor. Although direct studies on this compound itself as a Cathepsin K inhibitor are not prevalent in the literature, the established importance of the cyclobutyl ketone scaffold in this area highlights the potential for its derivatives to be developed as therapeutic agents.
Research into Nicotinic Acetylcholine (B1216132) Receptor Modulators
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. They are involved in a variety of physiological processes, including muscle contraction, learning, and memory. Modulators of nAChRs, which can either enhance (positive allosteric modulators or PAMs) or decrease (negative allosteric modulators or NAMs) the receptor's response to the endogenous neurotransmitter acetylcholine, are of great interest for the treatment of various neurological and psychiatric disorders.
Despite the extensive research into nAChR modulators, there is currently a lack of publicly available scientific literature that specifically investigates this compound or its direct derivatives for this application. While the broader class of aryl ketones has been explored in various medicinal chemistry contexts, a direct link to the modulation of nicotinic acetylcholine receptors by this specific compound has not been established in published research.
Materials Science Applications and Development of Novel Materials
In the field of materials science, particularly in the context of medicinal chemistry, aryl cyclobutyl ketones like this compound serve as valuable starting materials for the synthesis of novel, structurally complex molecules. nih.gov One significant application is in the creation of cis-1,3-disubstituted cyclobutanes. nih.gov These cyclobutane derivatives are gaining attention as important building blocks in drug discovery because their unique, rigid, and three-dimensional structure can offer advantages over more traditional, flexible linkers or flat aromatic rings in drug molecules. nih.gov
The synthesis of these valuable materials can be achieved through a multi-step process starting from an aryl cyclobutyl ketone. nih.gov This process can involve a Norrish-Yang cyclization followed by a palladium-catalyzed functionalization, allowing for the precise installation of various chemical groups onto the cyclobutane ring with high stereocontrol. nih.gov The resulting cis-1,3-disubstituted cyclobutanes can then be further modified, for example, by converting the ketone group into other functional groups like amides or esters, to create a diverse library of compounds for biological screening. nih.gov The development of synthetic routes to these complex cyclobutane structures from readily available starting materials like this compound is a key area of research in materials development for pharmaceutical applications. nih.gov
Below is a table summarizing the types of functional groups that can be introduced into the cyclobutane ring starting from an aryl cyclobutyl ketone precursor:
| Precursor Compound | Synthetic Step | Introduced Functional Group | Resulting Structure |
| Aryl Cyclobutyl Ketone | Norrish-Yang Cyclization & Pd-Catalyzed Functionalization | Aryl, Heteroaryl, Alkenyl, Alkynyl | cis-1,3-disubstituted Cyclobutyl Ketone |
| cis-1,3-disubstituted Cyclobutyl Ketone | Further Derivatization | Amide, Ester, etc. | Functionalized Cyclobutane Derivative |
Environmental Chemistry Research: Atmospheric Oxidation Mechanism Elucidation
In environmental chemistry, understanding the atmospheric fate of volatile organic compounds (VOCs) is crucial for assessing their impact on air quality and climate. The oxidation of VOCs in the atmosphere can lead to the formation of secondary organic aerosols (SOA), which have significant effects on the Earth's radiative balance and human health.
While direct studies on the atmospheric oxidation of this compound are limited, research on similar, smaller molecules provides valuable insights. For instance, cyclobutyl methyl ketone has been used as a model compound to investigate the atmospheric oxidation mechanisms of more complex molecules like pinonic acid, a major oxidation product of α-pinene (a common biogenic VOC).
Studies involving the photolysis of cyclobutyl methyl ketone have shown that it undergoes Norrish Type I and Type II reactions, leading to the formation of various radical and molecular products. The subsequent reactions of these products contribute to the formation of atmospheric aerosols. By studying the reaction pathways and product yields from the oxidation of cyclobutyl methyl ketone, scientists can better understand and model the atmospheric chemistry of larger, structurally related ketones. This research helps in elucidating the complex chemical transformations that VOCs undergo in the atmosphere and their contribution to air pollution.
Future Research Directions for Cyclobutyl 4 Methylphenyl Ketone
Development of Novel Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure cyclobutyl derivatives is a key objective for their application in pharmaceuticals and materials science. While progress has been made, the development of novel asymmetric synthetic methodologies for cyclobutyl 4-methylphenyl ketone remains a significant area of future research.
A notable advancement in this area is the palladium(II)-catalyzed enantioselective β-C(sp3)−H arylation of cyclobutyl ketones. nih.gov This method utilizes a chiral transient directing group, specifically an α-amino acid, to achieve high enantioselectivity. nih.gov The choice of a chiral transient directing group strategy, coupled with an electron-deficient pyridone ligand, has proven crucial for the successful enantioselective C-H activation of aliphatic ketones like cyclobutyl ketones. nih.gov Further research could focus on expanding the scope of this methodology to include a wider range of arylating agents and substituted cyclobutyl ketones.
Another promising avenue is the exploration of chiral catalysts for cycloaddition reactions to construct the cyclobutane (B1203170) ring enantioselectively. For instance, the use of chiral chinchona-based squaramide bifunctional acid-base catalysts has been successful in the enantioselective synthesis of thio-substituted cyclobutanes via a sulfa-Michael addition to cyclobutenes. rsc.org Adapting such catalytic systems for the synthesis of this compound precursors could provide a direct and efficient route to chiral products.
Future efforts should also target the development of catalytic asymmetric [2+2] cycloadditions, a powerful tool for the synthesis of cyclobutane derivatives. researchgate.net Identifying new chiral catalysts and reaction conditions that can control the stereochemistry of the cyclobutane ring formation with high fidelity will be a critical step forward.
Advanced Mechanistic Studies on Novel Reaction Pathways
A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for the rational design of new synthetic strategies. Future research should delve into advanced mechanistic studies of both known and novel reaction pathways.
One area of interest is the Norrish-Yang cyclization of cyclobutyl aryl ketones. nih.govnih.gov This photochemical reaction proceeds via a bicyclo[1.1.1]pentan-2-ol intermediate, which can then undergo further functionalization. nih.govnih.gov Detailed mechanistic investigations using techniques such as time-resolved spectroscopy and computational modeling could provide deeper insights into the excited state dynamics and the factors controlling the efficiency and selectivity of this process. uci.edu The photochemistry of related systems, like cyclobutyl methyl ketone, has been shown to involve multiple primary processes and radical-radical reactions, highlighting the complexity of these transformations. rsc.org
The palladium-catalyzed C–C cleavage and functionalization of the bicyclo[1.1.1]pentan-2-ol intermediate also warrants further mechanistic scrutiny. nih.govnih.gov A plausible catalytic cycle involves hydroxyl coordination to Pd(II), followed by strain-release-driven β-carbon elimination to form a key organopalladium(II) intermediate. nih.gov Understanding the role of the ligand and the factors influencing the regioselectivity of bond cleavage will be crucial for optimizing and expanding the scope of this reaction.
Furthermore, exploring the potential for other photochemical rearrangements of this compound could lead to the discovery of new and synthetically useful transformations. capes.gov.bracs.orgacs.org The ring strain inherent in the cyclobutane moiety can influence the course of photochemical reactions, potentially leading to unique and unexpected products. uci.edu
Expansion of Derivative Libraries for Structure-Activity Relationship Studies
The systematic synthesis and evaluation of derivatives of this compound are fundamental to establishing structure-activity relationships (SAR). This knowledge is critical for the rational design of molecules with specific biological or material properties.
A key strategy for expanding the derivative library is the functionalization of the cyclobutane ring. The stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones provides a powerful platform for creating a diverse range of analogs. nih.govnih.gov This method allows for the introduction of various aryl, heteroaryl, alkenyl, and alkynyl substituents at the 3-position of the cyclobutane ring with exclusive cis-selectivity. nih.gov
Furthermore, the benzoyl moiety of this compound serves as a versatile handle for derivatization. It can be converted into a wide array of functional groups, including amides and esters, through reactions like the Beckmann rearrangement or Baeyer-Villiger oxidation. nih.gov The ketone itself can also undergo standard carbonyl chemistry, such as reduction and Knoevenagel condensation, to further diversify the library. nih.gov
The insights gained from SAR studies on related scaffolds, such as C-aryl glycoside derivatives for SGLT1/SGLT2 dual inhibitors and cyclopropane-containing analogs of pharmacologically active compounds, can guide the design of new this compound derivatives. rsc.orgresearchgate.net By systematically modifying the substituents on both the cyclobutyl and phenyl rings, researchers can probe the structural requirements for desired activities.
Exploration of New Catalytic Transformations
The development of novel catalytic transformations for this compound will significantly enhance its synthetic utility and open up new avenues for its application.
Building on the success of Pd(II)-catalyzed C-H activation, future research could explore other transition metal catalysts for the direct functionalization of the cyclobutane ring. nih.govacs.org The use of directing groups to control the regioselectivity of C-H activation has proven to be a powerful strategy. youtube.com Exploring new directing groups and catalytic systems could enable the selective functionalization of different C-H bonds within the cyclobutyl moiety.
The unique reactivity of the strained cyclobutane ring can also be exploited in catalytic cycloaddition reactions. For instance, the development of catalytic formal [3+2] cycloadditions involving cyclobutyl ketones could provide access to complex, sp3-rich cyclopentyl ketone derivatives. nih.govacs.orgnih.govnih.gov While this has been demonstrated with alkyl cyclopropyl (B3062369) ketones, extending this methodology to cyclobutyl ketones is a logical next step. nih.govacs.orgnih.gov
Furthermore, the exploration of dual activation strategies, where both the cyclobutanone (B123998) and a tethered functional group are activated by different catalysts, could lead to novel and efficient cycloaddition reactions. pku.edu.cn The combination of a transition metal catalyst and a Lewis acid has been shown to facilitate the C-C cleavage of vinylcyclobutanones, and similar strategies could be applied to this compound derivatives. pku.edu.cn The recent development of a one-pot process to transform aromatic ketones into esters, which can then react with various nucleophiles, also presents a new avenue for the catalytic transformation of this compound. sciencedaily.com
Integrated Computational and Experimental Approaches for Rational Design
The synergy between computational and experimental methods offers a powerful paradigm for the rational design of new synthetic routes and functional molecules based on the this compound scaffold.
Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions, and understand the electronic structure of intermediates and transition states. mdpi.comnih.gov For example, computational studies have been instrumental in understanding the mechanism of the α-functionalization of ketones and the ligand-controlled regioselectivity in gold-catalyzed cycloisomerizations. mdpi.comnih.gov Applying these computational tools to the reactions of this compound can provide valuable insights that guide experimental efforts.
Integrated approaches have also been successfully used to study the oxidation potential of ketone molecules and to develop new catalytic systems. researchgate.netresearchgate.net By combining experimental screening with computational modeling, researchers can accelerate the discovery of new catalysts and reaction conditions for the transformation of this compound. researchgate.net
Furthermore, computational methods can be used to predict the properties of designed derivatives, such as their binding affinity to biological targets or their photophysical properties. nih.gov This in silico screening can help prioritize the synthesis of the most promising candidates, thereby saving time and resources. The combination of experimental and computational studies is also crucial for understanding and probing reactivity trends among different ketone substrates. nih.govacs.orgnih.gov
Investigation of Broader Biological Activities and Molecular Targets
While the direct biological activity of this compound itself is not extensively documented, the cyclobutane motif is increasingly recognized as a valuable scaffold in medicinal chemistry. nih.govnih.gov The unique three-dimensional structure and conformational rigidity of the cyclobutane ring can confer beneficial pharmacological properties, such as enhanced metabolic stability and binding efficiency. nih.gov
A key area for future research is the synthesis and biological evaluation of a diverse library of this compound derivatives. In particular, 1,3-difunctionalized cyclobutanes are emerging as important building blocks in drug discovery, as they can serve as conformationally restricted linkers or as non-planar aryl isosteres. nih.govnih.gov The synthesis of analogs of known drugs, where a phenyl ring is replaced by a functionalized cyclobutane, could lead to compounds with improved pharmacokinetic profiles. nih.gov
The investigation should not be limited to a specific therapeutic area. Broad biological screening of the derivative library against a wide range of molecular targets could uncover unexpected activities. The structural similarity of the aryl ketone moiety to various known pharmacophores suggests that derivatives of this compound could interact with a variety of receptors and enzymes. tib.eu
Identifying the specific molecular targets of any active compounds will be a crucial next step. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and computational docking studies. Elucidating the mechanism of action at the molecular level will provide a solid foundation for the further optimization of lead compounds.
Q & A
Q. What are the primary synthetic routes for Cyclobutyl 4-methylphenyl ketone, and how can reaction conditions be optimized?
this compound is commonly synthesized via Friedel-Crafts acylation , where cyclobutanecarbonyl chloride reacts with a methyl-substituted aromatic compound (e.g., toluene derivatives) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key optimizations include:
- Temperature control (typically 0–25°C) to minimize side reactions like over-acylation.
- Catalyst stoichiometry (1.2–1.5 equivalents of AlCl₃) to balance reactivity and byproduct formation.
- Solvent selection (e.g., dichloromethane or CS₂) to stabilize intermediates and improve yield.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- IR/Raman spectroscopy : Identifies ketone C=O stretches (~1700 cm⁻¹) and cyclobutyl ring vibrations (650–800 cm⁻¹) .
- NMR : ¹H NMR distinguishes aromatic protons (δ 7.2–7.4 ppm for 4-methylphenyl) and cyclobutyl protons (δ 2.5–3.0 ppm, multiplet) .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., m/z 188.12 for C₁₂H₁₄O⁺) .
Q. What are the common chemical transformations of this compound?
- Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol (cyclobutyl 4-methylphenyl methanol) in ethanol at 0–25°C .
- Oxidation : Strong oxidants (e.g., KMnO₄) convert the ketone to a carboxylic acid derivative under acidic conditions .
- Nucleophilic substitution : The methylphenyl group can undergo halogenation or sulfonation reactions under electrophilic conditions .
Advanced Research Questions
Q. How does ring strain in cyclobutyl derivatives influence reaction kinetics with hydride donors?
Kinetic studies show that cyclobutyl phenyl ketone reacts with NaBH₄ at 0.23× the rate of acetophenone at 0°C, slower than cyclopentyl analogs (0.36×) but faster than cyclohexyl (0.25×) . This trend is attributed to:
- Angular strain in cyclobutyl rings increasing transition-state energy.
- Torsional effects in larger rings (e.g., cyclohexyl) reducing orbital overlap.
Experimental design: Rate constants are measured via UV-Vis monitoring of ketone disappearance at λₘₐₓ ≈ 280 nm .
Q. Why does photolysis of this compound derivatives show divergent product selectivity compared to other α-methylene ketones?
Irradiation of α-methylene ketones typically yields cyclopropyl/cyclobutyl ketones, but 2-methylenecyclododecanone (a structural analog) produces methylenecyclobutanol exclusively (87% yield) due to restricted rotation in biradical intermediates .
- Mechanistic insight : The bulky cyclododecane ring restricts C(α)-C(β) bond rotation in the biradical intermediate, favoring intramolecular H-transfer over ring contraction .
Methodology: Product analysis via ¹³C NMR and chemical trapping experiments with radical quenchers (e.g., TEMPO).
Q. How do logD changes between this compound and its oxetane bioisosteres impact drug design?
Matched molecular pair analysis reveals that replacing the ketone with an oxetane increases lipophilicity (ΔlogD +0.24) in some scaffolds (e.g., indole derivatives) but decreases it in others (e.g., p-methoxyphenyl) .
- Implications : Oxetanes improve membrane permeability but require case-by-case optimization.
Experimental approach: logD is measured via shake-flask HPLC, and metabolic stability is assessed using liver microsome assays .
Q. How can conflicting biological activity data for cyclobutyl-containing analogs be resolved?
Discrepancies in enzyme inhibition studies (e.g., kinase assays) may arise from:
- Conformational flexibility : Cyclobutyl rings adopt puckered geometries, altering binding pocket interactions .
- Stereoelectronic effects : Electron-withdrawing substituents on the phenyl ring modulate ketone reactivity and H-bonding potential .
Resolution strategy: Combine X-ray crystallography (for binding mode analysis) and QSAR modeling to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

